1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide
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Overview
Description
1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopentylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzene and cyclopentylmethanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromobenzene is reacted with cyclopentylmethanesulfonyl chloride in an appropriate solvent like dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, altering the compound’s chemical properties and reactivity.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Sulfinamides or amines.
Scientific Research Applications
1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.
Materials Science: It can be incorporated into polymers or other materials to modify their physical and chemical properties.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide exerts its effects depends on its specific application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to and inhibit specific enzymes.
Receptor Binding: The bromophenyl group can interact with aromatic residues in receptor binding sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-cyclopentylmethanesulfonamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
1-(4-Fluorophenyl)-N-cyclopentylmethanesulfonamide: Contains a fluorine atom, which can affect the compound’s electronic properties and interactions with biological targets.
Uniqueness: 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions and influence the compound’s overall reactivity and biological activity. The combination of the bromophenyl and cyclopentylmethanesulfonamide groups provides a distinct chemical profile that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-cyclopentylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-11-7-5-10(6-8-11)9-17(15,16)14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBHXTSDRWPJGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589923 |
Source
|
Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950256-12-9 |
Source
|
Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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